Bzl-L-ser(bzl)-ome (cooh)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-L-serine benzyl ester (Bzl-L-ser(bzl)-ome (cooh)2) is a derivative of the amino acid serine. It is characterized by the presence of benzyl groups attached to both the amino and hydroxyl functionalities of serine. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-L-serine benzyl ester typically involves the protection of the amino and hydroxyl groups of serine with benzyl groups. The process can be summarized in the following steps:
Protection of the Amino Group: The amino group of serine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting it with benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The protected serine is then esterified by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Benzyl-L-serine benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl-L-serine benzyl ester undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl-L-serine benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl-L-serine benzyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The benzyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl-L-serine: Similar structure but lacks the ester group.
Benzyl-D-serine: Enantiomer of Benzyl-L-serine benzyl ester.
Benzyl-L-threonine: Similar structure but with an additional methyl group on the amino acid backbone.
Uniqueness
Benzyl-L-serine benzyl ester is unique due to the presence of both benzyl groups and the ester functionality. This combination provides unique reactivity and makes it a valuable building block in organic synthesis.
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,17,19H,12-14H2,1H3;(H,3,4)(H,5,6)/t17-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHHHGLSJSZMD-LMOVPXPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.